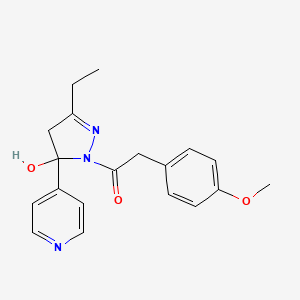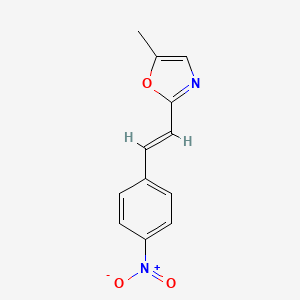
5-Methyl-2-(4-nitrostyryl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(4-nitrostyryl)oxazole: is a chemical compound with the following structural formula:
C11H8N2O3
It consists of a five-membered oxazole ring with a methyl group at position 5 and a nitrostyryl group attached to position 2. The nitrostyryl moiety imparts conjugation and electronic properties to the compound.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-acetyl-5-methylfuran with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of 5-Methyl-2-(4-nitrostyryl)oxazole.
Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetonitrile, with sodium hydroxide as the base catalyst. Heating the reaction mixture facilitates the condensation process.
Industrial Production Methods: While not widely used industrially, this compound can be synthesized on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Reactivity: 5-Methyl-2-(4-nitrostyryl)oxazole is susceptible to various chemical transformations:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The methyl group at position 5 can undergo substitution reactions.
Conjugate Addition: The styryl moiety allows for Michael addition reactions.
Reduction: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., Pd/C).
Substitution: Halogens (e.g., Br₂, Cl₂) or alkylating agents.
Michael Addition: Nucleophiles (e.g., amines, thiols).
Major Products: The major products depend on the specific reaction conditions. Reduction leads to the corresponding amino derivative, while substitution results in various substituted oxazoles.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Probes: Due to its styryl group, this compound can serve as a fluorescent probe for biological imaging.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers use it to investigate cellular processes and protein interactions.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Materials Science: Its conjugated system makes it useful for organic electronics and optoelectronic devices.
Mecanismo De Acción
The exact mechanism of action for 5-Methyl-2-(4-nitrostyryl)oxazole remains an active area of research. It likely interacts with cellular components, affecting signaling pathways or enzyme activity.
Comparación Con Compuestos Similares
While this compound is unique due to its specific substitution pattern, related compounds include other styryl oxazoles and nitro-substituted aromatic systems.
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
5-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-8-13-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |
Clave InChI |
RDOXWBUYSARMFQ-QPJJXVBHSA-N |
SMILES isomérico |
CC1=CN=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CN=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


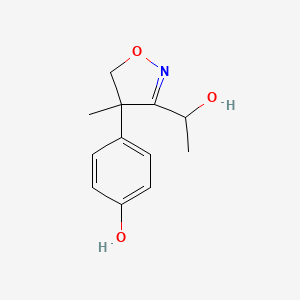
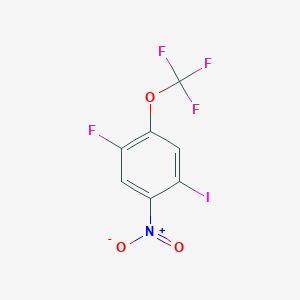


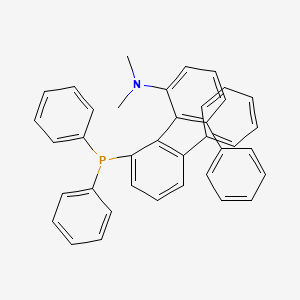


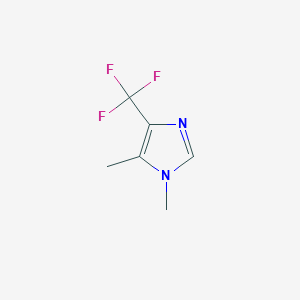


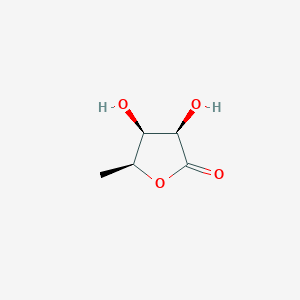
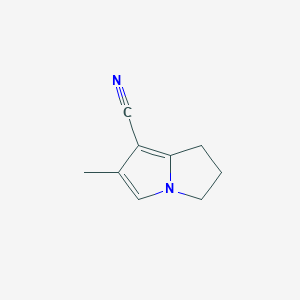
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
